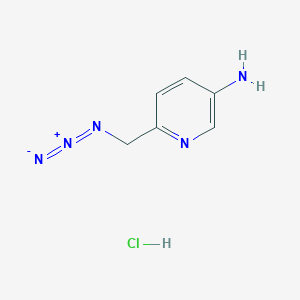![molecular formula C15H16N2O4 B2623284 3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 884840-01-1](/img/structure/B2623284.png)
3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the types of atoms it contains. It might also include information about the compound’s role or function if it’s known .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can involve traditional chemical reactions or newer methods like those involving catalysts .Molecular Structure Analysis
Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. Techniques used in this analysis can include spectroscopy and X-ray crystallography .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that a compound undergoes. This can include understanding the conditions needed for a reaction to occur, the products of the reaction, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This analysis involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .Mechanism of Action
The mechanism of action of 3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and the induction of cell death in cancer cells. This compound has also been shown to induce apoptosis, a process of programmed cell death that is important for the maintenance of tissue homeostasis. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes for cancer metastasis.
Advantages and Limitations for Lab Experiments
3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is readily available. This compound has also been shown to have potent anticancer activity, making it a potential candidate for cancer therapy. One limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in cancer therapy. Another limitation is that this compound has not been extensively studied in vivo, which makes it difficult to assess its toxicity and efficacy in animal models.
Future Directions
There are several future directions for the study of 3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione. One direction is to further elucidate the mechanism of action of this compound, which will help to optimize its use in cancer therapy. Another direction is to study the toxicity and efficacy of this compound in animal models, which will help to assess its potential as a cancer therapeutic. Additionally, this compound could be modified to improve its potency and selectivity for cancer cells, which would make it a more effective anticancer agent. Overall, the study of this compound has great potential for advancing our understanding of cancer biology and developing new cancer therapeutics.
Synthesis Methods
3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione can be synthesized using various methods, including the reaction of 2-pyridinecarboxaldehyde with 1,5-dioxaspiro[5.5]undecane-2,4-dione in the presence of a base. Another method involves the reaction of 2-pyridinecarboxaldehyde with a spirocyclic lactone in the presence of a base. The synthesis of this compound is relatively simple and can be achieved using readily available starting materials.
Scientific Research Applications
3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has been shown to have potential applications in scientific research, particularly in the field of cancer research. This compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to induce cell death in cancer cells, making it a potential candidate for cancer therapy.
Safety and Hazards
properties
IUPAC Name |
3-[(pyridin-2-ylamino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-13-11(10-17-12-6-2-5-9-16-12)14(19)21-15(20-13)7-3-1-4-8-15/h2,5-6,9-10H,1,3-4,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFIVCPGOVLAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=CNC3=CC=CC=N3)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2623201.png)
![4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)pyrimidine](/img/structure/B2623202.png)

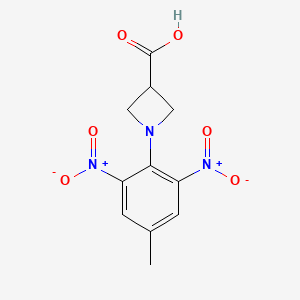
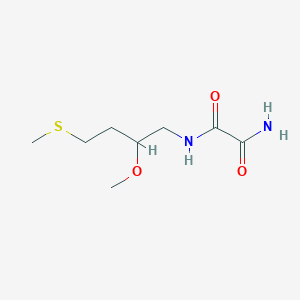
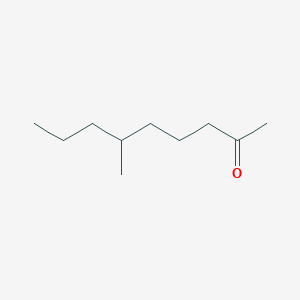
![2-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2623211.png)
![5,10-di(furan-2-yl)-2,7-dimethyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,7H,8aH)-tetraone](/img/structure/B2623212.png)
![Tert-butyl 3-azaspiro[5.5]undecane-11-carboxylate](/img/structure/B2623217.png)
![Benzyl 2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetate](/img/structure/B2623218.png)
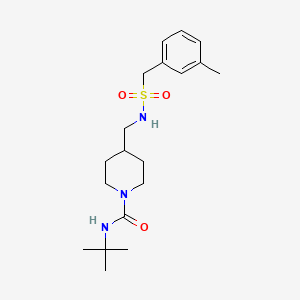
![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2623221.png)
![3-Methylbenzo[e][1,3]-oxazine-2-one](/img/structure/B2623222.png)
